UK-240455 - 178908-09-3

UK-240455

Catalog Number: EVT-3556703
CAS Number: 178908-09-3
Molecular Formula: C11H11Cl2N3O5S
Molecular Weight: 368.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UK-240455 is a chemical compound recognized for its role as an antagonist at the N-methyl-D-aspartate receptor, specifically targeting the glycine site. This compound has garnered attention in pharmacological research due to its potential applications in treating neurological conditions, particularly in the context of stroke and other central nervous system disorders. The compound's systematic name is Methanesulfonamide, N-(6,7-dichloro-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)-N-(2-hydroxyethyl) and it is classified under sulfonamides and quinoxalinediones .

Source and Classification

UK-240455 was initially developed as part of a series of compounds aimed at discovering effective N-methyl-D-aspartate receptor antagonists. The compound belongs to the broader class of glycine site antagonists, which are crucial in modulating excitatory neurotransmission in the brain. Its classification as a sulfonamide indicates it contains a sulfonamide group, which is often associated with various biological activities .

Synthesis Analysis

The synthesis of UK-240455 involves multiple steps that include the formation of a quinoxalinedione core followed by functionalization to introduce various substituents. Key methods in its synthesis include:

  • Formation of Quinoxalinedione Core: The initial step typically involves cyclization reactions that yield the quinoxalinedione structure.
  • Functionalization: Subsequent reactions introduce the methanesulfonamide and hydroxyethyl groups. For instance, one approach utilizes chloroacetyl chloride in reactions to achieve the desired modifications .

The synthesis can be optimized through various reaction conditions to improve yield and selectivity.

Molecular Structure Analysis

The molecular structure of UK-240455 is characterized by its complex arrangement involving a quinoxalinedione backbone with specific substituents. Key structural features include:

  • Molecular Formula: C₁₃H₁₃Cl₂N₃O₄S
  • Molecular Weight: 348.23 g/mol
  • 3D Structure: The three-dimensional conformation is essential for its interaction with the N-methyl-D-aspartate receptor, influencing its biological activity.

X-ray crystallography and computational modeling have been employed to elucidate its structure and confirm stereochemistry .

Chemical Reactions Analysis

UK-240455 undergoes several chemical reactions that are pivotal for its synthesis and functionalization:

  • N-Alkylation Reactions: These reactions are crucial for introducing alkyl groups onto nitrogen atoms within the molecule.
  • Kinetic Resolution: This method is employed to obtain enantiopure forms of UK-240455, enhancing its therapeutic profile by improving selectivity for biological targets .

The compound's reactivity can be influenced by various factors including solvent choice and temperature during synthesis.

Mechanism of Action

UK-240455 functions primarily as an antagonist at the glycine site of the N-methyl-D-aspartate receptor. Its mechanism involves:

  1. Binding Affinity: The compound binds to the glycine site on the receptor, preventing activation by glycine.
  2. Inhibition of Excitatory Transmission: By blocking this receptor site, UK-240455 reduces excitatory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal activity such as stroke.

Data from pharmacological studies indicate that this inhibition can lead to neuroprotective effects under certain conditions .

Physical and Chemical Properties Analysis

UK-240455 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and efficacy .

Applications

UK-240455 has significant potential in scientific research and therapeutic applications:

  • Neurological Research: Its role as a glycine site antagonist makes it a candidate for studying excitatory neurotransmission and its implications in neurodegenerative diseases.
  • Therapeutic Development: Research continues into its utility for treating conditions such as ischemic stroke, where modulation of excitatory pathways could mitigate neuronal damage.

The ongoing exploration of UK-240455's pharmacological profile may lead to new insights into managing central nervous system disorders effectively .

Pharmacological Mechanisms of UK-240455 as an NMDA Receptor Antagonist

Glycine Site Antagonism: Molecular Binding Dynamics

UK-240455 ((+)-6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3(1H,4H)-quinoxalinedione) is a potent and selective antagonist targeting the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor [1] [4] [6]. Unlike competitive glutamate-site antagonists, UK-240455 binds allosterically to the glycine B site (GluN1 subunit), preventing the conformational change required for full receptor activation [5] [8]. This binding does not exhibit voltage dependence or use-dependency, distinguishing it from channel blockers like MK-801 [5] [8]. Kinetic studies indicate that UK-240455 reduces channel open probability and accelerates receptor desensitization without altering single-channel conductance [5]. The compound’s efficacy is evidenced by its ability to inhibit glycine-potentiated NMDA currents, even without direct competition with glycine [5].

Table 1: Key Pharmacokinetic Parameters of UK-240455

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Elimination Half-life (h)Renal Excretion (% unchanged)
Rat120.40.457–68%
Dog130.81.458–68%
Human60.81.458–68%

Source: Adapted from Webster et al. (2003) [1]

Selectivity Profiling Against NMDA Receptor Subtypes

UK-240455 demonstrates high selectivity for NMDA receptors over other ionotropic glutamate receptors (AMPA, kainate). However, its affinity across NMDA receptor subtypes (e.g., GluN2A-D) remains less defined than subunit-specific antagonists like ifenprodil (GluN2B-selective) [4] [9]. Functional studies in rat striatal slices reveal that UK-240455 inhibits NMDA-evoked acetylcholine release but spers spermidine release, suggesting differential modulation of receptor populations linked to specific neurotransmitters [9]. This contrasts with non-selective antagonists like phencyclidine, which uniformly block both pathways [9]. The absence of activity at sigma-opioid or monoamine reuptake sites further underscores its mechanistic specificity [6].

Neuroprotective Pathways in Excitotoxicity Mitigation

UK-240455 confers neuroprotection by attenuating calcium influx and downstream excitotoxic cascades:

  • Calcium Homeostasis: By blocking NMDA receptor overactivation, UK-240455 reduces intracellular Ca²⁺ overload, preventing mitochondrial dysfunction and calpain activation [1] [3].
  • Nitric Oxide (NO) Modulation: Indirectly suppresses NO overproduction by limiting Ca²⁺-dependent neuronal NO synthase activation, akin to EGCG’s effects in quinolinic acid models [3].
  • Apoptotic Regulation: Downregulates pro-apoptotic genes (e.g., caspase-9) and upregulates anti-apoptotic Bcl-2 family proteins [3] [4].In Parkinson’s disease models, these pathways translate to improved motor function and reduced neuronal loss, supporting its candidacy for neurodegenerative therapeutics [4].

Comparative Efficacy with Other NMDA Glycine Site Antagonists

UK-240455 exhibits distinct advantages and limitations relative to clinical and experimental glycine-site antagonists:

Table 2: Comparative Analysis of NMDA Glycine Site Antagonists

CompoundMechanistic ProfileBlood-Brain Barrier PenetrationNeuroprotective Evidence
UK-240455Non-competitive, allosteric modulatorModerate (CSF/plasma ratio: 4.3%)Stroke, Parkinson’s models [1] [4]
GV-196771ACompetitive glycine antagonistHighInflammatory pain models [5]
7-Chlorokynurenic acidCompetitive glycine antagonistLowLimited in vivo data [8]
SelfotelCompetitive glutamate antagonistModerateFailed stroke trials (neurotoxicity) [8]
L-701,324Competitive glycine antagonistHighAnxiety models [8]

UK-240455’s moderate CNS penetration (reflected by its CSF/plasma ratio of 4.3% in rats) aligns with its unbound plasma fraction (3%), indicating efficient blood-brain barrier transit despite low absolute brain concentrations (0.7% of plasma levels) [1]. Its renal clearance predominance (58–68% unchanged excretion) contrasts with metabolically labile agents like dextromethorphan, which require CYP2D6 metabolism for activity [8] [9].

Properties

CAS Number

178908-09-3

Product Name

UK-240455

IUPAC Name

N-(6,7-dichloro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-N-(2-hydroxyethyl)methanesulfonamide

Molecular Formula

C11H11Cl2N3O5S

Molecular Weight

368.2 g/mol

InChI

InChI=1S/C11H11Cl2N3O5S/c1-22(20,21)16(2-3-17)9-7(13)5(12)4-6-8(9)15-11(19)10(18)14-6/h4,17H,2-3H2,1H3,(H,14,18)(H,15,19)

InChI Key

BGJHUMNCODFLCH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CCO)C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

Canonical SMILES

CS(=O)(=O)N(CCO)C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.